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3-Ethyladenine - 43003-87-8

3-Ethyladenine

Catalog Number: EVT-1725894
CAS Number: 43003-87-8
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Ethyladenine (3-EtAde) is an exocyclic DNA adduct primarily recognized for its role in mutagenesis and cytotoxicity. [, , , , , , , , ] It is formed endogenously through the reaction of DNA with various alkylating agents, including ethyl methanesulfonate (EMS), diethyl sulfate (DES), and N-ethyl-N-nitrosourea (ENU). [, , , , , , , , , , ] 3-EtAde is considered a significant indicator of exposure to these alkylating agents, which can originate from both environmental sources and endogenous metabolic processes. [, , , , , ]

3-EtAde is classified as a DNA alkylation product, specifically an N-alkylpurine. [, , , , , , , , , , ] It primarily forms at the N-3 position of adenine bases within DNA, creating a helix-distorting lesion that can interfere with DNA replication and transcription. [, , , , , , , , , , , , ] Scientific research utilizes 3-EtAde as a valuable biomarker for assessing exposure to alkylating agents and investigating their mutagenic and carcinogenic potential. [, , , , , , , ]

Future Directions
  • Developing sensitive and specific methods for quantifying 3-EtAde in various biological matrices. This will enhance its utility as a biomarker in epidemiological studies investigating the health effects of alkylating agent exposure. []
  • Further characterizing the role of 3-EtAde in specific types of cancer. This will contribute to a better understanding of the etiology of these cancers and potentially lead to novel prevention and treatment strategies. []

3-Methyladenine (3-MeAde)

Compound Description: 3-Methyladenine is a DNA adduct formed by the methylation of adenine at the N-3 position. Like 3-Ethyladenine, it is a potent cytotoxic lesion, inhibiting both DNA replication and transcription. [, , , , , , , , ] It is actively removed from DNA by specific DNA glycosylases, initiating base excision repair. [, ] Studies show that 3-MeAde levels in urine can be used as a biomarker for exposure to methylating agents, although dietary sources contribute significantly to background levels. [, , , ]

Relevance: 3-MeAde is the structural analog of 3-Ethyladenine, differing only in the alkyl group attached to the N-3 position of adenine (methyl vs. ethyl). Both compounds are potent cytotoxins and are substrates for similar DNA glycosylases. [, , ] The research highlights the close relationship between these two alkylated bases in terms of their formation, biological consequences, and repair mechanisms.

7-Methylguanine (7-MeGua)

Compound Description: 7-Methylguanine is a major product of DNA methylation, primarily formed by the reaction of methylating agents with the N-7 position of guanine. [, ] While 7-MeGua is considered less cytotoxic and mutagenic than other alkylated bases like 3-methyladenine or O6-methylguanine, it can still contribute to spontaneous depurination events in DNA. [, ] Studies in mammalian cells show that dedicated DNA glycosylases also remove 7-MeGua, suggesting an active repair mechanism for this adduct. []

Relevance: While structurally different from 3-Ethyladenine, 7-Methylguanine is relevant because both are formed by similar alkylation mechanisms (methylation vs. ethylation) at different positions on DNA bases. [, ] The research highlights that different alkylation products, including 7-MeGua and 3-Ethyladenine, can coexist and contribute to the overall mutagenic and cytotoxic effects of alkylating agents.

7-Ethylguanine (7-EtGua)

Compound Description: 7-Ethylguanine is an alkylation product generated by the reaction of ethylating agents with the N-7 position of guanine. [, , , ] Similar to its methyl analog, 7-EtGua can undergo spontaneous depurination, potentially leading to mutations. [] While generally less abundant than 7-methylguanine, 7-EtGua formation is enhanced with specific ethylating agents like diethyl sulfate (DES). []

Relevance: 7-Ethylguanine is structurally analogous to 7-Methylguanine, differing in the alkyl group (ethyl vs. methyl). [, ] Both are formed by alkylation at the N-7 position of guanine and are substrates for DNA glycosylases involved in base excision repair. [, ] Comparing 7-EtGua with 3-Ethyladenine elucidates the influence of the alkylated base (guanine vs. adenine) on adduct formation, repair efficiency, and potential biological consequences.

O6-Methylguanine (O6-MeG)

Compound Description: O6-Methylguanine is a highly mutagenic DNA adduct formed by the alkylation of guanine at the O6 position. [, , ] It is known to induce GC to AT transitions during DNA replication due to its ability to mispair with thymine. [] Unlike 3-alkyladenines and N-alkylguanines, O6-MeG is repaired not by DNA glycosylases but by a specific protein, O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group. []

Relevance: Though structurally different from 3-Ethyladenine, O6-MeG highlights a critical aspect of DNA alkylation: the position of alkylation on the base significantly influences its biological consequences and repair mechanisms. [] While 3-Ethyladenine primarily leads to cytotoxicity and is repaired by base excision repair, O6-MeG is highly mutagenic and is repaired by a direct reversal mechanism. [, ]

O6-Ethylguanine (O6-EtG)

Compound Description: O6-Ethylguanine is formed by the ethylation of guanine at the O6 position. [, , , ] Like its methyl analog, O6-EtG is highly mutagenic and can induce GC to AT transitions during DNA replication. [] Its repair is primarily carried out by the O6-alkylguanine DNA alkyltransferase (AGT). []

Relevance: O6-Ethylguanine is the ethyl analog of O6-methylguanine and exhibits similar mutagenic properties. [, ] Comparing O6-EtG with 3-Ethyladenine emphasizes the distinct biological consequences of alkylation at different positions on the guanine base, even with the same alkyl group. [, ]

3-Ethyladenine (3-EtAde)

Compound Description: 3-Ethyladenine, the focus of this analysis, arises from ethylation at the N-3 position of adenine. [, , , , , , , , , ] It is a cytotoxic lesion, interfering with DNA replication and transcription. [, , ] It is removed from DNA by specific DNA glycosylases as part of the base excision repair pathway. [, , ] Urinary 3-EtAde serves as a sensitive biomarker for exposure to ethylating agents, particularly from sources like cigarette smoke. [, , , , ]

Other Relevant Ethylated Bases:

  • 1-Ethyladenine (1-EtAde): Formed by ethylation at the N-1 position of adenine. [, ] It is less abundant than other ethylated bases and not as extensively studied.
  • 3-Ethylguanine (3-EtGua): Generated by ethylation at the N-3 position of guanine. [, , ] Like 3-alkyladenines, it is a substrate for DNA glycosylases.
  • O2-Ethylcytosine (O2-EtCyt): Formed by ethylation at the O2 position of cytosine. [] It is removed relatively quickly compared to other ethyl adducts.
  • O4-Ethylthymine (O4-EtThy): Generated by ethylation at the O4 position of thymine. [] It is relatively persistent in DNA.
Source and Classification

3-Ethyladenine can be synthesized through various chemical methods, often involving alkylating agents such as ethyl methanesulfonate. It is classified under alkylated purines, which are modified forms of nucleobases that can participate in biochemical processes, particularly in DNA replication and repair mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-ethyladenine typically involves alkylation reactions, where adenine is treated with ethylating agents. One common method utilizes ethyl methanesulfonate as an alkylating agent. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl group is transferred to the nitrogen atom in the adenine structure.

  1. Starting Material: Adenine
  2. Reagents: Ethyl methanesulfonate, base (such as sodium hydroxide)
  3. Reaction Conditions: The mixture is usually heated under reflux conditions to facilitate the reaction.
  4. Purification: The product can be purified using techniques such as column chromatography or recrystallization.

The efficiency of this synthesis method can vary depending on the reaction conditions, including temperature, time, and concentration of reagents.

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-ethyladenine is C8_{8}H10_{10}N5_{5}. Its structure consists of a purine ring system with an ethyl group attached to the nitrogen at position 3. The compound exhibits distinct spectral properties that can be analyzed using nuclear magnetic resonance spectroscopy and mass spectrometry.

  • Molecular Weight: Approximately 194.19 g/mol
  • Structural Formula:
C8H10N5\text{C}_8\text{H}_{10}\text{N}_5

The vibrational spectra and molecular geometry can be computed using quantum chemical methods such as density functional theory (DFT).

Chemical Reactions Analysis

Reactions and Technical Details

3-Ethyladenine participates in various chemical reactions, particularly those involving nucleophilic substitution or electrophilic addition. One significant reaction is its incorporation into DNA, where it can lead to mispairing during DNA replication.

  1. Alkylation Reactions: As an alkylated purine, it can react with various electrophiles.
  2. Mutagenesis: 3-Ethyladenine can induce mutations by causing mispairing during DNA synthesis, leading to transitions such as G/C to A/T changes.

The mutagenic potential of this compound is primarily due to its ability to form stable adducts with DNA bases.

Mechanism of Action

Process and Data

The mechanism by which 3-ethyladenine exerts its effects involves several steps:

  1. Incorporation into DNA: 3-Ethyladenine can be incorporated into DNA during replication.
  2. Mispairing Events: Its presence leads to incorrect base pairing (e.g., pairing with thymine instead of cytosine).
  3. Mutations: This mispairing results in permanent mutations following DNA repair processes.

Studies have shown that alkylated bases like 3-ethyladenine are recognized by DNA repair enzymes, which may attempt to correct these errors but can inadvertently propagate mutations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Ethyladenine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.
  • Melting Point: Varies based on purity but generally falls within a specific range typical for purines.
  • Stability: Sensitive to light and heat; should be stored in cool, dark conditions.

These properties are crucial for handling and application in laboratory settings.

Applications

Scientific Uses

3-Ethyladenine has several applications in scientific research:

  1. Mutagenesis Studies: Used extensively in genetic studies to induce mutations for understanding gene function.
  2. Cancer Research: Investigated for its role in carcinogenesis due to its mutagenic properties.
  3. Biochemical Assays: Utilized in assays that assess DNA repair mechanisms and mutagenic potential.

Properties

CAS Number

43003-87-8

Product Name

3-Ethyladenine

IUPAC Name

3-ethyl-7H-purin-6-imine

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)

InChI Key

XAZTXNQITCBSCJ-UHFFFAOYSA-N

SMILES

CCN1C=NC(=N)C2=C1N=CN2

Synonyms

3-ethyladenine
3-ethyladenine monohydrobromide
3-ethyladenine monohydroiodide
3-N-ethyladenine

Canonical SMILES

CCN1C=NC(=N)C2=C1N=CN2

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